molecular formula C7H7Br2NS B6206529 2,5-dibromo-4-cyclobutyl-1,3-thiazole CAS No. 1314354-06-7

2,5-dibromo-4-cyclobutyl-1,3-thiazole

Cat. No.: B6206529
CAS No.: 1314354-06-7
M. Wt: 297
InChI Key:
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Description

2,5-Dibromo-4-cyclobutyl-1,3-thiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-4-cyclobutyl-1,3-thiazole typically involves the bromination of a precursor thiazole compound. One common method includes the reaction of cyclobutylamine with carbon disulfide and bromine in the presence of a base to form the desired thiazole ring with bromine substituents at the 2 and 5 positions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-cyclobutyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2,5-dibromo-4-cyclobutyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-4-cyclobutyl-1,3-thiazole is unique due to its cyclobutyl substituent, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the design of novel compounds with specific biological and material properties .

Properties

CAS No.

1314354-06-7

Molecular Formula

C7H7Br2NS

Molecular Weight

297

Purity

95

Origin of Product

United States

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